O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate
Description
Properties
IUPAC Name |
5-O-tert-butyl 3-O-methyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-5-6-16-10(8-15)9(7-14-16)11(17)19-4/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCWPERNAYKNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C(=O)OC)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Pyrazolo[1,5-a]pyrazine Core
- Reaction Type : Cyclization reaction
- Reagents : A suitable pyrazole derivative and a diamine compound
- Conditions : Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as ethanol or dimethylformamide (DMF) are commonly used.
- Outcome : Formation of the bicyclic pyrazolo[1,5-a]pyrazine structure.
Step 2: Esterification to Introduce Carboxylate Groups
- Reaction Type : Esterification
- Reagents : Carboxylic acid derivatives (e.g., acyl chlorides) and alcohols (tert-butanol and methanol)
- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
- Conditions : Performed under reflux with continuous removal of water to drive the reaction forward.
- Outcome : Formation of the tert-butyl and methyl esters at specific positions.
Step 3: Functionalization of Nitrogen Atoms
- Reaction Type : N-Alkylation or N-functionalization
- Reagents : Alkyl halides or other electrophiles
- Conditions : Basic medium (e.g., sodium hydroxide or potassium carbonate) to deprotonate nitrogen atoms, facilitating nucleophilic attack.
- Outcome : Introduction of substituents on the nitrogen atoms in the bicyclic structure.
Step 4: Purification and Characterization
The final product is purified using techniques such as recrystallization or column chromatography. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Mass Spectrometry (MS) for molecular weight verification.
- High-performance liquid chromatography (HPLC) for purity analysis.
Optimized Reaction Conditions
To achieve high yield and purity:
- Maintain reaction temperatures between 50–100°C during esterification and cyclization steps.
- Use dry solvents to avoid side reactions involving water.
- Employ inert atmospheres during sensitive steps to prevent degradation.
Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Pyrazole + Diamine; ethanol; reflux | Formation of pyrazolo[1,5-a]pyrazine core |
| 2 | Acyl chloride + tert-butanol/methanol; acid catalyst; reflux | Introduction of carboxylate groups |
| 3 | Alkyl halides; base; DMF | Functionalization of nitrogen atoms |
| 4 | Purification via chromatography or recrystallization | Isolated pure compound |
Challenges in Synthesis
Some challenges encountered during synthesis include:
- Side reactions during esterification due to competing nucleophiles.
- Controlling regioselectivity during functionalization steps.
- Decomposition of intermediates under harsh conditions.
Research Findings on Yield Optimization
Studies suggest that:
- Using microwave-assisted synthesis can reduce reaction times and improve yields.
- Employing phase-transfer catalysts enhances reaction efficiency in esterification steps.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at specific functional groups. The tert-butyl ester group is generally stable under oxidative conditions, but the pyrazolo ring and methyl ester may participate.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Side-chain oxidation | KMnO₄ (acidic/neutral media) | Ketone formation via alcohol oxidation |
Key Findings :
-
Potassium permanganate selectively oxidizes alcohol intermediates derived from hydrolysis of the methyl ester group.
-
The pyrazolo ring remains intact under these conditions due to its aromatic stability.
Reduction Reactions
Reductive transformations typically target ester groups or unsaturated bonds within the pyrazolo core.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester reduction | NaBH₄ (ethanol) | Alcohol derivatives |
Mechanistic Insight :
-
Sodium borohydride reduces ester carbonyls to primary alcohols without affecting the tert-butyl group.
-
The reaction proceeds via a two-step mechanism: nucleophilic attack followed by protonation.
Substitution Reactions
The ester groups and pyrazolo ring are reactive sites for nucleophilic substitution, enabling diversification.
Experimental Data :
-
In a patent example, coupling with 3,4,5-trifluoroaniline using HATU yielded a carboxamide with 85% efficiency .
-
Ullmann-type coupling with aryl iodides introduced aryl groups at the pyrazolo C3 position .
Hydrolysis Reactions
Controlled hydrolysis of ester groups is pivotal for generating intermediates.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (aqueous) | Dicarboxylic acid | |
| Basic hydrolysis | NaOH (methanol/water) | Sodium carboxylate salts |
Optimized Conditions :
-
Acidic hydrolysis preserves the tert-butyl group, while basic conditions cleave both esters.
-
Hydrolysis products serve as precursors for further functionalization (e.g., amidation) .
Deprotection Reactions
The tert-butyl group is selectively removable under acidic conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Boc deprotection | HCl (dioxane) | Free amine intermediate |
Applications :
Scientific Research Applications
Chemistry
In chemistry, O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create derivatives with enhanced biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various biological targets, including enzymes and receptors, making them useful in the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways. These interactions can modulate the activity of specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Ester Groups : The tert-butyl ester at position 5 is common across analogs, offering steric protection and metabolic stability. Methyl or ethyl esters at position 3/7 modulate solubility and reactivity .
- Halogen Substitution : Bromine at position 3 (e.g., ) enables Suzuki-Miyaura couplings, a feature absent in the target compound, which may limit its utility in metal-catalyzed reactions.
- Ring Saturation : All analogs retain the 6,7-dihydro-4H-pyrazine moiety, preserving conformational flexibility for target binding .
Physicochemical Properties
Biological Activity
O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate (CAS: 2270942-62-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C13H19N3O4
- Molecular Weight : 281.31 g/mol
- Purity : 95%
- IUPAC Name : 5-(tert-butyl) 3-methyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate
The compound features a pyrazolo[1,5-a]pyrazine core structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent research has highlighted the potential of pyrazole derivatives, including this compound, as antimicrobial agents. A study indicated that compounds with similar structures demonstrated significant activity against various strains of bacteria and fungi. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structural analogs have been investigated for anticancer properties. For example, pyrazolo derivatives have been reported to exhibit antiproliferative effects against several cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways . The potential mechanisms include the inhibition of kinases involved in cancer progression.
Neuropsychiatric Effects
Research into similar pyrazole compounds has revealed their potential as therapeutic agents for neuropsychiatric disorders. Certain derivatives have shown activity as partial agonists at serotonin receptors, which are implicated in mood regulation and anxiety disorders. This suggests that this compound may also possess similar neuropharmacological properties .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate?
The compound can be synthesized via a multi-step protocol involving tert-butyl and methyl ester protection. For example, tert-butyl carbamate intermediates (similar to those in ) are deprotected using formic acid in dichloromethane (DCM), followed by purification via sodium carbonate washes and recrystallization from methyl tert-butyl ether (MTBE) . Alternative routes may involve alkylation of pyrazolo-pyrazine precursors using NaH and alkyl halides in tetrahydrofuran (THF), as demonstrated in related pyrazolo[4,3-c]pyridine systems . Key challenges include avoiding ester hydrolysis under acidic conditions and optimizing reaction times (20–24 hours) to minimize side products.
Q. How can single crystals of the compound be obtained for X-ray diffraction studies?
Single crystals suitable for X-ray analysis are typically grown via slow evaporation or recrystallization from polar solvents like ethanol or ethanol/water mixtures. For example, and describe recrystallization of structurally analogous pyrazolo-pyrazine derivatives from ethanol at room temperature, yielding crystals with sufficient quality for structural determination (R factor ≤ 0.06) . Critical parameters include solvent polarity, temperature gradients, and avoiding rapid precipitation.
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and ester group integrity. For instance, tert-butyl protons typically resonate at δ 1.2–1.4 ppm, while pyrazine ring protons appear as multiplet signals between δ 4.0–4.5 ppm . Infrared (IR) spectroscopy can validate carbonyl stretches (C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., ±0.0008 Da error tolerance) .
Advanced Research Questions
Q. How can reaction mechanisms for pyrazolo-pyrazine dicarboxylate formation be elucidated?
Mechanistic studies may employ density functional theory (DFT) to model transition states or isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during cyclization. highlights challenges in cyclization reactions of pyrazolo-pyridine dicarboxylates, where competing pathways (e.g., incomplete hydrazine ring closure) require kinetic analysis via in-situ NMR or LC-MS monitoring . Contradictions in literature data (e.g., failed cyclization attempts under basic vs. acidic conditions) suggest pH-dependent reactivity .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability studies should assess degradation under heat, humidity, and light. For example, tert-butyl esters are prone to hydrolysis in aqueous acidic media (e.g., formic acid in DCM, as in ), necessitating storage in anhydrous environments at −20°C . Accelerated stability testing (40°C/75% relative humidity for 4 weeks) with HPLC monitoring can quantify degradation products like free carboxylic acids or decarboxylated derivatives.
Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?
Molecular dynamics (MD) simulations or quantum mechanical calculations (e.g., COMSOL Multiphysics) can model steric effects of the tert-butyl group on nucleophilic substitution or ester exchange reactions. highlights AI-driven approaches to optimize reaction parameters (e.g., solvent selection, catalyst loading) for pyrazolo-pyrazine derivatives, reducing experimental trial-and-error .
Data Contradictions and Resolution
- Cyclization Failures : reports unsuccessful attempts to close hydrazine rings in pyrazolo-pyridine dicarboxylates under basic conditions, while achieves cyclization via electrocyclization in acidic media. Resolution lies in pH optimization and substituent electronic effects (e.g., electron-withdrawing groups facilitating ring closure) .
- Crystallization Variability : Recrystallization outcomes (e.g., ethanol vs. MTBE) in and suggest solvent-dependent polymorphism. Differential scanning calorimetry (DSC) can identify metastable crystal forms .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to vary reaction temperature, solvent polarity, and stoichiometry (e.g., tert-butyl ester vs. methyl ester ratios) .
- Analytical Cross-Validation : Combine X-ray crystallography with solid-state NMR to resolve ambiguities in regiochemistry or hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
